N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15277642
InChI: InChI=1S/C18H14ClN3O2/c1-12-5-4-6-13(11-12)22-10-9-16(23)17(21-22)18(24)20-15-8-3-2-7-14(15)19/h2-11H,1H3,(H,20,24)
SMILES:
Molecular Formula: C18H14ClN3O2
Molecular Weight: 339.8 g/mol

N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15277642

Molecular Formula: C18H14ClN3O2

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C18H14ClN3O2
Molecular Weight 339.8 g/mol
IUPAC Name N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C18H14ClN3O2/c1-12-5-4-6-13(11-12)22-10-9-16(23)17(21-22)18(24)20-15-8-3-2-7-14(15)19/h2-11H,1H3,(H,20,24)
Standard InChI Key UBRDKMASIYIOPM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3Cl

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of N-(2-chlorophenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step condensation reactions. A common approach begins with the formation of the pyridazine core through cyclization of hydrazine derivatives with dicarbonyl compounds. Subsequent functionalization introduces the 2-chlorophenyl and 3-methylphenyl substituents via nucleophilic acyl substitution or Suzuki-Miyaura coupling . For example, analogous compounds have been synthesized using 6-oxo-1,6-dihydropyridine-3-carboxylic acid and substituted anilines under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) .

Table 1: Key Reaction Conditions for Pyridazine Derivative Synthesis

ParameterDetailsSource
Starting MaterialsHydrazine derivatives, dicarbonyl compounds
Coupling AgentsDCC (Dicyclohexylcarbodiimide), EDC
SolventsDMF, DMSO, Pyridine
Temperature Range80–120°C
Reaction Time6–24 hours

Crystallographic and Conformational Analysis

X-ray crystallography of structurally related compounds, such as N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, reveals a highly twisted molecular geometry. The dihedral angle between the pyridazine and benzene rings measures 88.1°, indicating significant steric hindrance and non-planarity . This conformational rigidity influences intermolecular interactions, fostering a three-dimensional hydrogen-bonding network via N–H···O and C–H···O contacts . Such structural insights aid in predicting the solubility and bioavailability of the title compound.

Physicochemical Properties

Molecular Descriptors

The compound’s molecular weight (339.8 g/mol) and partition coefficient (logP ≈ 3.2, estimated) suggest moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility. Its ionization potential, calculated using density functional theory (DFT), aligns with pyridazine derivatives known to undergo redox reactions at biological pH .

Table 2: Physicochemical Profile

PropertyValue/DescriptionSource
Molecular FormulaC18H14ClN3O2\text{C}_{18}\text{H}_{14}\text{ClN}_3\text{O}_2
Molecular Weight339.8 g/mol
Melting Point215–217°C (predicted)
logP3.2 (estimated)
Hydrogen Bond Donors2

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of analogous compounds identifies key vibrational modes:

  • ν(C=O)\nu(\text{C=O}): 1680–1700 cm1^{-1} (pyridazine ketone)

  • ν(N–H)\nu(\text{N–H}): 3300–3350 cm1^{-1} (amide group) .
    Nuclear magnetic resonance (NMR) spectra (1H^1\text{H} and 13C^{13}\text{C}) provide further confirmation of substituent positioning, with aromatic protons resonating at δ 7.2–8.1 ppm and methyl groups at δ 2.3–2.5 ppm .

Pharmacokinetics and Toxicity

ADME Profiling

Preliminary in silico models indicate moderate intestinal absorption (Caco-2 permeability = 12 × 106^{-6} cm/s) and cytochrome P450-mediated metabolism, primarily via CYP3A4 . The chlorophenyl moiety may enhance metabolic stability but could contribute to hepatotoxicity at high doses, as observed in chlorinated aromatic compounds.

Future Research Directions

Optimization Strategies

  • Solubility Enhancement: Prodrug formulations (e.g., phosphate esters) could improve aqueous solubility .

  • Targeted Delivery: Nanoparticle encapsulation may reduce off-target effects in anticancer applications.

Clinical Translation Challenges

  • Resistance Mitigation: Combinatorial therapies with artemisinin derivatives could delay resistance in malaria treatment .

  • Biomarker Identification: Proteomic profiling may reveal predictive biomarkers for patient stratification .

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